

# Discontinued Anti-CD70 Agent AMG 172 Shows Limited Efficacy in Renal Cell Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Antitumor agent-172 |           |
| Cat. No.:            | B15621333           | Get Quote |

The investigational antibody-drug conjugate (ADC) AMG 172 demonstrated a manageable safety profile but limited anti-tumor activity in a Phase I clinical trial for relapsed or refractory clear cell renal cell carcinoma (ccRCC), leading to the discontinuation of its development. This guide provides a comprehensive comparison of AMG 172 with current therapeutic alternatives, supported by available clinical trial data and detailed experimental protocols.

AMG 172 is an ADC composed of a monoclonal antibody targeting CD70 (also known as CD27L), a protein expressed on the surface of some cancer cells, linked to the cytotoxic agent maytansinoid DM1.[1] The rationale behind this approach is to selectively deliver the potent chemotherapy payload to tumor cells, thereby minimizing systemic toxicity. However, the first-in-human study revealed that while the drug was tolerated, its efficacy in a heavily pretreated patient population was modest.[1]

## **Comparative Analysis of Clinical Trial Results**

The clinical trial landscape for relapsed or refractory renal cell carcinoma has evolved significantly, with several targeted therapies and immunotherapies demonstrating superior efficacy compared to the outcomes observed with AMG 172. The following tables summarize the key findings from the respective clinical trials.



| AMG 172 (Phase I)[1]                                        |                         |                                                                                               |                         |                                     |                                         |
|-------------------------------------------------------------|-------------------------|-----------------------------------------------------------------------------------------------|-------------------------|-------------------------------------|-----------------------------------------|
| Metric                                                      |                         |                                                                                               | Result                  |                                     |                                         |
| Objective Response Rate (ORR)                               |                         |                                                                                               | 5.4% (Partial Response) |                                     |                                         |
| Stable Disease (SD)                                         |                         |                                                                                               | 16.2%                   |                                     |                                         |
| Progressive Disease (PD)                                    |                         |                                                                                               | 35.1%                   |                                     |                                         |
| Maximum Tolerated Dose (MTD)                                |                         |                                                                                               | 1.6 mg/kg biweekly      |                                     |                                         |
| Most Common Adverse Events (≥35%)                           |                         | Thrombocytopenia (59%), Nausea (54%), Decreased appetite (49%), Vomiting (46%), Fatigue (35%) |                         |                                     |                                         |
| Alternative Therapies: Efficacy in Relapsed/Refra ctory RCC |                         |                                                                                               |                         |                                     |                                         |
| Drug                                                        | Trial                   | Median<br>Progress<br>Survival                                                                | ion-Free<br>(PFS)       | Objective<br>Response Rate<br>(ORR) | Median Overall<br>Survival (OS)         |
| Tivozanib                                                   | TIVO-3[2][3]            | 5.6 mont                                                                                      | hs                      | 18%                                 | 16.4 months                             |
| Cabozantinib                                                | METEOR[4]               | 7.4 mont                                                                                      | hs                      | 21%                                 | 21.4 months                             |
| Lenvatinib +<br>Everolimus                                  | Phase II[5]             | 14.6 mor                                                                                      | nths                    | 37%                                 | 25.5 months                             |
| Belzutifan                                                  | LITESPARK-<br>005[6][7] | Not Report (25% recoin risk of progress everolime                                             | luction<br>ion vs.      | 22.7%                               | Not yet<br>statistically<br>significant |
| Nivolumab                                                   | CheckMate<br>025[8]     | 4.6 mont                                                                                      | hs                      | 25%                                 | 25.0 months                             |



| Alternative Therapies: Key Grade 3/4<br>Adverse Events |                                                                       |
|--------------------------------------------------------|-----------------------------------------------------------------------|
| Drug                                                   | Most Common Grade 3/4 Adverse Events                                  |
| Tivozanib                                              | Hypertension (24%)[9]                                                 |
| Cabozantinib                                           | Hypertension, Diarrhea, Fatigue, Palmar-plantar erythrodysesthesia[4] |
| Lenvatinib + Everolimus                                | Diarrhea (20%), Anemia (12%)[5]                                       |
| Belzutifan                                             | Anemia, Fatigue[7]                                                    |
| Nivolumab                                              | Fatigue, Nausea, Pruritus[8]                                          |

## Experimental Protocols AMG 172 First-in-Human Study (NCT01497821)

This was an open-label, adaptive dose-exploration Phase I study in patients with relapsed or refractory clear cell renal cell carcinoma who had received at least two prior therapies.[1][10] [11] The trial consisted of two parts: a dose-exploration phase to determine the maximum tolerated dose (MTD) and a dose-expansion phase.[10][11] AMG 172 was administered intravenously every two weeks.[1] Doses ranging from 0.15 mg/kg to 2.4 mg/kg were studied in the dose-exploration phase.[1] The primary objectives were to evaluate the safety and pharmacokinetics of AMG 172, while a secondary objective was to assess the objective response rate.[10]

### **TIVO-3 (Tivozanib)**

The TIVO-3 trial was a randomized, open-label, multicenter Phase III study that enrolled patients with highly refractory metastatic RCC who had failed at least two prior regimens.[3] Patients were randomized 1:1 to receive either oral tivozanib or sorafenib.[3] The primary endpoint was progression-free survival.[9]

#### **METEOR (Cabozantinib)**

The METEOR trial was a randomized, open-label, Phase III study that enrolled patients with advanced RCC who had progressed after at least one prior vascular endothelial growth factor



receptor (VEGFR) tyrosine kinase inhibitor (TKI) therapy. Patients were randomized to receive either oral cabozantinib or everolimus. The primary endpoint was progression-free survival.[4]

#### **Lenvatinib + Everolimus Phase II Trial**

This was a randomized, open-label, multicenter Phase II trial for patients with metastatic RCC who had progressed after one prior VEGF-targeted therapy.[5] Patients were randomized to receive lenvatinib plus everolimus, lenvatinib alone, or everolimus alone.[5] The primary endpoint was progression-free survival.[5]

#### LITESPARK-005 (Belzutifan)

The LITESPARK-005 trial was a randomized, open-label, active-controlled Phase III study that enrolled patients with metastatic clear cell RCC who had progressed after treatment with both an immune checkpoint inhibitor and an anti-angiogenic therapy.[12] Patients were randomized to receive either belzutifan or everolimus.[12] The primary endpoint was progression-free survival.[6]

### **CheckMate 025 (Nivolumab)**

The CheckMate 025 trial was a randomized, open-label, Phase III study in patients with advanced clear cell RCC who had received one or two prior anti-angiogenic treatment regimens. Patients were randomized to receive either intravenous nivolumab or oral everolimus. The primary endpoint was overall survival.[8]

## Signaling Pathway and Experimental Workflow

The therapeutic rationale for AMG 172 is based on the interaction between CD70 on tumor cells and its receptor CD27 on immune cells. This signaling pathway plays a role in T-cell costimulation and can also be exploited by tumors to induce immune evasion.





Click to download full resolution via product page

Caption: CD70-CD27 signaling pathway in the tumor microenvironment.



The experimental workflow for the development and clinical evaluation of a novel antibody-drug conjugate like AMG 172 typically follows a structured path from preclinical research to human trials.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. First-in-human study to assess safety, tolerability, pharmacokinetics, and pharmacodynamics of the anti-CD27L antibody-drug conjugate AMG 172 in patients with relapsed/refractory renal cell carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. oncnursingnews.com [oncnursingnews.com]
- 4. Cabozantinib in metastatic renal cell carcinoma: latest findings and clinical potential PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lenvatinib, everolimus, and the combination in patients with metastatic renal cell carcinoma: a randomised, phase 2, open-label, multicentre trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]



- 7. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 8. onclive.com [onclive.com]
- 9. FDA Approval Summary: Tivozanib for Relapsed or Refractory Renal Cell Carcinoma -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. adcreview.com [adcreview.com]
- 11. | BioWorld [bioworld.com]
- 12. Pivotal study supports belzutifan approval for patients with advanced kidney cancer ecancer [ecancer.org]
- To cite this document: BenchChem. [Discontinued Anti-CD70 Agent AMG 172 Shows Limited Efficacy in Renal Cell Carcinoma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15621333#clinical-trial-results-for-amg-172]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com